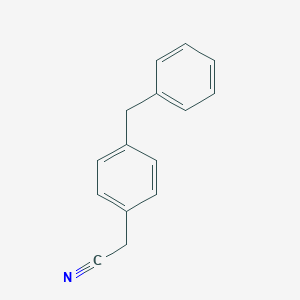

4-Benzylphenylacetonitrile

Descripción

Propiedades

IUPAC Name |

2-(4-benzylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c16-11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZDBGKQDKFAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344514 | |

| Record name | 4-Benzylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101096-72-4 | |

| Record name | 4-Benzylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101096-72-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data of 4-Benzylphenylacetonitrile (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Benzylphenylacetonitrile

This guide provides a comprehensive analysis of 4-Benzylphenylacetonitrile (CAS No. 101096-72-4), a key intermediate in medicinal chemistry and materials science. Through a detailed examination of its Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data, we offer researchers, scientists, and drug development professionals a thorough characterization of this molecule. The narrative emphasizes the rationale behind analytical choices and the integration of data from multiple techniques to build a self-validating structural profile.

Molecular Structure and Analytical Workflow

4-Benzylphenylacetonitrile possesses a molecular formula of C₁₅H₁₃N and a molecular weight of 207.27 g/mol .[1][2] The structure consists of a central para-substituted benzene ring, with a benzyl group on one side and an acetonitrile group on the other. This arrangement gives rise to a unique spectroscopic fingerprint, which we will deconstruct using a multi-technique approach.

Our analytical workflow is designed for unambiguous structure confirmation. It begins with Mass Spectrometry to determine the molecular weight and elemental formula. Next, Infrared Spectroscopy identifies key functional groups. Finally, Nuclear Magnetic Resonance spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming the precise connectivity of the atoms.

Caption: A typical workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a compound. For 4-benzylphenylacetonitrile, Electron Ionization (EI) is a robust method that provides both the molecular ion and characteristic fragment ions, offering valuable structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 4-benzylphenylacetonitrile is prepared in a volatile organic solvent like methanol or dichloromethane (approx. 1 mg/mL).

-

Instrument Setup: A mass spectrometer equipped with an electron ionization source is used. The instrument is calibrated using a known standard (e.g., perfluorotributylamine).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the instrument. The sample is vaporized in the heated inlet.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Summary and Interpretation

The mass spectrum for 4-benzylphenylacetonitrile is provided by the NIST Chemistry WebBook.[1] The key data are summarized below.

| Ion | Observed m/z | Interpretation |

| [M]⁺• | 207 | Molecular Ion (C₁₅H₁₃N)⁺• |

| [M-HCN]⁺• | 180 | Loss of hydrogen cyanide from the acetonitrile group |

| [C₁₄H₁₂]⁺• | 180 | Corresponds to 4-methyldiphenylmethane cation |

| [C₇H₇]⁺ | 91 | Tropylium ion, characteristic of a benzyl group |

| [C₆H₅]⁺ | 77 | Phenyl cation |

The spectrum's most critical feature is the molecular ion peak at m/z 207 , which confirms the molecular weight of the compound. A prominent peak is observed at m/z 91 , corresponding to the [C₇H₇]⁺ fragment. This is the classic tropylium ion, a highly stable carbocation that is the definitive signature of a benzyl moiety. Its high abundance strongly supports the presence of a benzyl group in the structure. Another significant fragment at m/z 180 can be attributed to the loss of a hydrogen cyanide (HCN) molecule or the formation of the 4-methyldiphenylmethane cation, further corroborating the overall structure.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can detect the characteristic vibrations of different chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of solid 4-benzylphenylacetonitrile is placed directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

-

Background Scan: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental absorptions.

-

Sample Scan: The sample is brought into firm contact with the crystal using a pressure clamp. The IR beam is passed through the crystal, where it undergoes total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR absorbance or transmittance spectrum.

Data Summary and Interpretation

The IR spectrum from the NIST database reveals several characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 cm⁻¹ | Medium | C≡N (Nitrile) stretching vibration |

| 3100-3000 cm⁻¹ | Medium | Aromatic C-H stretching |

| 3000-2850 cm⁻¹ | Medium | Aliphatic C-H stretching (from -CH₂- groups) |

| 1610-1450 cm⁻¹ | Strong | Aromatic C=C ring stretching |

| ~820 cm⁻¹ | Strong | Para-substituted benzene ring C-H out-of-plane bend |

The most diagnostic peak in the IR spectrum is the sharp absorption at approximately 2250 cm⁻¹ . This frequency is highly characteristic of the carbon-nitrogen triple bond (C≡N) stretch of a nitrile functional group.[3] The presence of absorptions both above and below 3000 cm⁻¹ confirms the existence of both aromatic (sp²) and aliphatic (sp³) C-H bonds, respectively. Furthermore, the strong band around 820 cm⁻¹ is indicative of a 1,4- or para-substituted benzene ring, which is consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. While public experimental spectra for 4-benzylphenylacetonitrile are not available, we can confidently predict the ¹H and ¹³C NMR spectra using validated computational algorithms, a standard practice in modern chemical research.[4][5]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of 4-benzylphenylacetonitrile is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. This typically requires a larger number of scans than the ¹H experiment due to the low natural abundance of the ¹³C isotope.[6]

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline-corrected to generate the final NMR spectra.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Caption: Structure with proton and carbon labels for NMR assignment.

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hf | ~7.35-7.25 | Multiplet | 5H | Protons on the terminal phenyl ring |

| Hc' | ~7.22 | Doublet | 2H | Aromatic protons ortho to -CH₂CN group |

| Hb' | ~7.18 | Doublet | 2H | Aromatic protons ortho to benzyl group |

| Hd | ~4.00 | Singlet | 2H | Benzylic methylene protons (-CH₂ -Ph) |

| Hb | ~3.75 | Singlet | 2H | Acetonitrile methylene protons (-CH₂ -CN) |

The ¹H NMR spectrum is expected to show five distinct signals. The protons of the monosubstituted benzyl ring (Hf) will appear as a complex multiplet around 7.3 ppm. The para-substituted central ring gives rise to a classic AA'BB' system, appearing as two distinct doublets (Hc' and Hb'). Crucially, two singlets are predicted in the aliphatic region. The singlet at approximately 4.00 ppm corresponds to the benzylic methylene protons (Hd), and the singlet around 3.75 ppm is assigned to the methylene protons adjacent to the electron-withdrawing nitrile group (Hb). The integration values (5H, 2H, 2H, 2H, 2H) perfectly match the number of protons in each unique chemical environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Label | Predicted Shift (δ, ppm) | Assignment |

| Carom | ~141-127 | Multiple signals from aromatic carbons |

| Ca | ~118 | Nitrile carbon (C ≡N) |

| Cd | ~42 | Benzylic methylene carbon (-C H₂-Ph) |

| Cb | ~24 | Acetonitrile methylene carbon (-C H₂-CN) |

In the proton-decoupled ¹³C NMR spectrum, the nitrile carbon (Ca) is expected to appear around 118 ppm, a characteristic shift for this functional group.[7] The aromatic region between 127-141 ppm will contain multiple signals for the inequivalent aromatic carbons. The two aliphatic carbons, Cd and Cb, are clearly resolved at approximately 42 ppm and 24 ppm, respectively. This data provides a complete carbon map of the molecule, complementing the proton data and confirming the connectivity established by the other techniques.

Conclusion

The integrated analysis of Mass Spectrometry, IR Spectroscopy, and predicted NMR data provides a definitive and self-validating characterization of 4-benzylphenylacetonitrile. MS confirms the molecular weight (207 g/mol ). IR spectroscopy clearly identifies the key nitrile and aromatic functional groups. Finally, NMR spectroscopy elucidates the precise arrangement of the hydrogen and carbon atoms, confirming the para-substitution pattern and the identity of the two distinct methylene groups. This comprehensive spectroscopic profile serves as a reliable reference for researchers engaged in the synthesis, development, and quality control of materials and pharmaceuticals involving this important chemical intermediate.

References

-

National Institute of Standards and Technology. (n.d.). 4-Benzylphenylacetonitrile. In NIST Chemistry WebBook, SRD 69. Retrieved January 31, 2026, from [Link]

-

PubChemLite. (n.d.). 4-benzylphenylacetonitrile (C15H13N). Retrieved January 31, 2026, from [Link]

-

LookChem. (n.d.). 4-BENZYLPHENYLACETONITRILE. Retrieved January 31, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 31, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 31, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 31, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved January 31, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 31, 2026, from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved January 31, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Fan, T. W.-M., & Lane, A. N. (2016). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 88(1), 43-57. [Link]

Sources

- 1. 4-Benzylphenylacetonitrile [webbook.nist.gov]

- 2. 4-Benzylphenylacetonitrile [webbook.nist.gov]

- 3. Benzeneacetonitrile, 4-methoxy- [webbook.nist.gov]

- 4. Visualizer loader [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Guide: Synthesis of 4-Benzylphenylacetonitrile via Phase-Transfer Catalysis

Executive Summary

This technical guide details the synthesis of 4-benzylphenylacetonitrile (also known as p-benzylbenzyl cyanide), a critical intermediate in the synthesis of pharmaceuticals such as ifenprodil and various antihistamines.

While traditional cyanation methods utilize dipolar aprotic solvents (DMSO, DMF) which pose significant waste disposal and thermal runaway risks, this guide focuses on Phase-Transfer Catalysis (PTC) . This approach utilizes a biphasic system (Liquid-Liquid or Solid-Liquid) to facilitate nucleophilic substitution under milder conditions, offering superior scalability, safety, and atom economy.

Strategic Retrosynthesis & Pathway Design

The synthesis is designed around the Kolbe Nitrile Synthesis facilitated by a quaternary ammonium salt catalyst. The retrosynthetic disconnection reveals the benzyl halide as the immediate precursor.

Pathway Visualization

Figure 1: Retrosynthetic analysis showing the disconnection of the nitrile group to the benzylic chloride.

Stage 1: The Precursor Landscape

Target Intermediate: 4-(Chloromethyl)diphenylmethane (CAS: 14297-39-3)

While often commercially sourced, in-house synthesis is achieved via the Blanc Chloromethylation of diphenylmethane.

-

Reagents: Diphenylmethane, Paraformaldehyde, ZnCl₂ (catalyst), HCl (gas).[1]

-

Critical Challenge: Controlling regioselectivity (para-substitution) and preventing bis-chloromethylation.

-

Optimization: Use a stoichiometric excess of diphenylmethane (1.5 eq) relative to formaldehyde to suppress the formation of the bis-chloromethylated byproduct. Unreacted diphenylmethane is easily recovered via vacuum distillation.

Stage 2: Nucleophilic Substitution via PTC (Core Protocol)

This is the critical step. We utilize a Liquid-Liquid Phase Transfer Catalysis system. The cyanide ion (

Mechanistic Insight (Starks' Extraction Mechanism)

-

Interfacial Transfer: The catalyst (

) in the organic phase exchanges its anion with cyanide in the aqueous phase. -

Transport: The active species (

) migrates into the organic phase. -

Reaction:

undergoes an -

Regeneration: The leaving group (

) pairs with

Figure 2: The Starks' Extraction Mechanism illustrating the shuttle of cyanide ions.

Experimental Protocol

Scale: 100 mmol basis Reaction Time: 3–5 hours Yield Target: >90%

Reagents & Setup

| Component | Role | Quantity | Notes |

| 4-(Chloromethyl)diphenylmethane | Substrate | 21.6 g (100 mmol) | Dissolved in Toluene |

| Sodium Cyanide (NaCN) | Nucleophile | 7.35 g (150 mmol) | FATAL POISON . Handle in hood. |

| Toluene | Solvent | 50 mL | Non-polar carrier |

| Water | Solvent | 20 mL | Dissolves NaCN |

| TBAB (Tetrabutylammonium bromide) | Catalyst | 0.96 g (3 mol%) | Alternatives: TEBA, Aliquat 336 |

Step-by-Step Procedure

-

Preparation (Aqueous Phase): In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.35 g NaCN in 20 mL of deionized water. Note: Ensure complete dissolution.

-

Preparation (Organic Phase): In a separate beaker, dissolve 21.6 g of the benzyl chloride precursor and 0.96 g of TBAB in 50 mL of toluene.

-

Initiation: Add the organic solution to the aqueous cyanide solution. The mixture will form two distinct layers.

-

Reaction: Attach a reflux condenser. Heat the mixture to 80°C with vigorous stirring (>800 RPM).

-

Why Vigorous Stirring? The reaction rate is diffusion-controlled. High shear creates a larger interfacial area for the catalyst to exchange anions.

-

-

Monitoring: Monitor by TLC (Silica; Hexane/EtOAc 9:1) or HPLC.[2] The starting chloride (

) should disappear, replaced by the nitrile ( -

Quench & Workup:

-

Cool to room temperature.

-

Safety Step: Add 50 mL of 10% NaOH/Bleach solution to the aqueous layer (after separation) to oxidize residual cyanide to cyanate before disposal.

-

Separate the layers.[1] Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude oil usually solidifies or remains a viscous oil. Recrystallize from Ethanol/Hexane or distill under high vacuum if necessary.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Stirring Speed | >800 RPM | Low: Reaction stalls. Catalyst cannot shuttle ions effectively. |

| Temperature | 80°C ± 5°C | High: Polymerization or hydrolysis to amide. Low: Slow kinetics. |

| Catalyst Load | 1–5 mol% | High: Emulsion formation (difficult separation). Low: Incomplete conversion. |

| Water Volume | Minimal (saturated NaCN) | Excess Water: Hydration of |

Safety & Industrial Scalability

Cyanide Management

This protocol uses NaCN. Hydrogen Cyanide (HCN) gas can be generated if the solution becomes acidic.

-

Control: Maintain pH > 10 in the aqueous phase.

-

Waste: All aqueous waste must be treated with sodium hypochlorite (bleach) at pH > 10 to convert

to

Scalability Advantages

Unlike DMSO/DMF processes, the PTC method uses Toluene , which is:

-

Cheap and recoverable (>95% recovery via distillation).

-

Immiscible with water, simplifying the removal of salts.

-

Thermally stable, reducing the risk of runaway reactions compared to DMSO (which can decompose violently at high temperatures with halides).

Analytical Characterization

Product: 4-Benzylphenylacetonitrile

Formula:

-

IR Spectroscopy: Look for the sharp, weak nitrile stretch (

) at 2240–2250 cm⁻¹ . Absence of broad -OH bands. -

¹H NMR (CDCl₃, 400 MHz):

- 7.15–7.40 (m, 9H, Aromatic protons).

-

3.98 (s, 2H,

-

3.70 (s, 2H,

-

Note: The shift of the

is distinct from the starting chloride (

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link

-

Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. Link

-

NIST Chemistry WebBook. "4-Benzylphenylacetonitrile (CAS 101096-72-4)."[3] National Institute of Standards and Technology.[3] Link

-

ChemSRC. "p-(Chloromethyl)diphenylmethane (CAS 14297-39-3)."[4] Link

-

Halpern, M. "Industrial Phase-Transfer Catalysis." PTC Organics. Link

Sources

An In-Depth Technical Guide to the Reaction Mechanism of 4-Benzylphenylacetonitrile Formation

Introduction: The Significance of the Diphenylmethane Core in Modern Drug Discovery

4-Benzylphenylacetonitrile, a key intermediate possessing the 1,1'-methylenebis(benzene) scaffold, represents a critical building block in the synthesis of a diverse array of bioactive molecules. Its structural motif is prevalent in numerous pharmaceuticals, agrochemicals, and materials science applications. A thorough understanding of its formation is paramount for researchers and drug development professionals aiming to optimize existing synthetic routes and innovate novel molecular architectures. This guide provides an in-depth exploration of the predominant reaction mechanism for the formation of 4-benzylphenylacetonitrile, focusing on the underlying principles of nucleophilic substitution and the practical application of phase-transfer catalysis. We will delve into the causality behind experimental choices, present a field-proven protocol, and offer insights into potential side reactions and optimization strategies.

Primary Synthetic Route: Nucleophilic Substitution of 4-Benzylbenzyl Halides

The most direct and industrially scalable method for the synthesis of 4-benzylphenylacetonitrile is the nucleophilic substitution reaction between a 4-benzylbenzyl halide (typically chloride or bromide) and an alkali metal cyanide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism, though contributions from a unimolecular (SN1) pathway are possible under certain conditions.

Mechanistic Deep Dive: The SN2 Pathway

The benzylic carbon of the 4-benzylbenzyl halide is the electrophilic center in this reaction. The cyanide ion (CN⁻), a potent nucleophile, attacks this carbon from the backside relative to the leaving group (the halide). This concerted process involves the simultaneous formation of the new carbon-carbon bond and the breaking of the carbon-halogen bond.

The transition state of the SN2 reaction involves a pentacoordinate carbon atom where the nucleophile and the leaving group are both partially bonded. The stability of this transition state is crucial for the reaction rate. The benzylic position is particularly well-suited for SN2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state through π-orbital overlap.

Caption: SN2 mechanism for the formation of 4-benzylphenylacetonitrile.

The Role of Phase-Transfer Catalysis (PTC)

A significant challenge in this synthesis is the mutual insolubility of the reactants. 4-Benzylbenzyl halide is soluble in organic solvents, while sodium or potassium cyanide is soluble in water but not in most organic solvents. This phase separation severely limits the reaction rate. Phase-transfer catalysis is a powerful technique to overcome this limitation.[1]

A phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or a phosphonium salt, facilitates the transport of the cyanide anion from the aqueous phase to the organic phase.[2]

Mechanism of Phase-Transfer Catalysis:

-

Ion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) from the catalyst exchanges its counter-ion (e.g., Br⁻) for the cyanide anion (CN⁻) from the alkali metal cyanide.

-

Phase Transfer: The resulting ion pair, [Q⁺CN⁻], is lipophilic due to the bulky alkyl groups on the cation and can therefore migrate across the phase boundary into the organic phase.

-

Nucleophilic Attack: In the organic phase, the "naked" and highly reactive cyanide anion attacks the 4-benzylbenzyl halide, forming 4-benzylphenylacetonitrile and a halide anion (X⁻).

-

Catalyst Regeneration: The quaternary ammonium cation pairs with the newly formed halide anion ([Q⁺X⁻]) and migrates back to the aqueous phase, where it can exchange the halide for another cyanide ion, thus completing the catalytic cycle.

Caption: Catalytic cycle of phase-transfer catalysis in the synthesis of 4-benzylphenylacetonitrile.

Experimental Protocol: A Self-Validating System

The following protocol is a representative, field-proven method for the synthesis of 4-benzylphenylacetonitrile, incorporating the principles of phase-transfer catalysis for optimal efficiency.

Synthesis of the Precursor: 4-(Chloromethyl)-1,1'-biphenyl

The starting material, 4-benzylbenzyl chloride, can be synthesized via the chloromethylation of diphenylmethane. However, a more common and often more accessible precursor is 4-(chloromethyl)-1,1'-biphenyl, which can be prepared from biphenyl.

Protocol for 4-(Chloromethyl)-1,1'-biphenyl Synthesis:

-

To a stirred mixture of biphenyl, paraformaldehyde, and a suitable solvent such as cyclohexane, excess hydrogen chloride gas is introduced until the solution is saturated.[3]

-

The reaction is maintained at a controlled temperature (e.g., 35°C) for several hours.[3]

-

Upon completion, the reaction mixture is worked up by washing with water to remove excess HCl and then with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., cyclohexane/benzene mixture) to yield 4-(chloromethyl)-1,1'-biphenyl.[3]

Synthesis of 4-Benzylphenylacetonitrile via Phase-Transfer Catalysis

Materials:

-

4-(Chloromethyl)-1,1'-biphenyl

-

Sodium Cyanide (NaCN)

-

Tetrabutylammonium Bromide (TBAB)

-

Toluene

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(chloromethyl)-1,1'-biphenyl in toluene.

-

In a separate beaker, prepare an aqueous solution of sodium cyanide. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Add the aqueous sodium cyanide solution to the toluene solution of the benzyl halide.

-

Add a catalytic amount of tetrabutylammonium bromide (typically 1-5 mol%) to the biphasic mixture.

-

Heat the reaction mixture to reflux with vigorous stirring to ensure efficient mixing of the two phases.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with water to remove any remaining cyanide salts. Proper quenching and disposal of aqueous cyanide waste is critical.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the toluene under reduced pressure to obtain the crude 4-benzylphenylacetonitrile.

-

Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: A Comparative Overview

| Parameter | Value/Condition | Rationale |

| Substrate | 4-(Chloromethyl)-1,1'-biphenyl | The chloride is a good leaving group, and this precursor is readily synthesized from biphenyl. |

| Cyanide Source | Sodium Cyanide (NaCN) | A readily available and effective source of the cyanide nucleophile. |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | An efficient and commonly used phase-transfer catalyst. |

| Solvent System | Toluene/Water | A biphasic system that allows for the dissolution of both the organic substrate and the inorganic cyanide salt. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation energy of the reaction, leading to a reasonable reaction rate. |

| Typical Yield | >85% | With proper optimization, high yields are achievable with this method. |

Causality Behind Experimental Choices and Potential Side Reactions

-

Choice of Halide: While both 4-benzylbenzyl chloride and bromide can be used, the chloride is often more cost-effective. The iodide would be more reactive but also more expensive and potentially less stable.

-

Cyanide Source: Potassium cyanide (KCN) can also be used. In some cases, less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) have been employed in copper-catalyzed reactions to mitigate the high toxicity of simple alkali cyanides.[4][5]

-

Solvent Choice: The choice of the organic solvent is important. It should be non-reactive towards the reactants and products and have a suitable boiling point for the reaction temperature. Toluene is a common choice.

-

Potential Side Reactions:

-

Hydrolysis: The presence of water and any hydroxide ions (from the hydrolysis of cyanide) can lead to the formation of 4-benzylbenzyl alcohol as a byproduct. Using a high concentration of cyanide and vigorous stirring can help to favor the desired reaction.

-

Elimination: Although less common for primary benzylic halides, elimination to form a stilbene derivative is a theoretical possibility, especially with a more sterically hindered base.

-

Isocyanide Formation: While the cyanide ion typically attacks with the carbon atom, attack through the nitrogen to form an isocyanide is a minor possibility, especially with silver cyanide. The use of alkali metal cyanides strongly favors the formation of the nitrile.

-

Alternative Synthetic Strategy: The Suzuki-Miyaura Coupling

For more complex analogues or when the starting materials are more readily available, the Suzuki-Miyaura cross-coupling reaction offers a powerful alternative for constructing the diphenylmethane core. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Possible Suzuki-Miyaura Routes:

-

Route A: Coupling of a 4-(cyanomethyl)phenylboronic acid with a benzyl halide.

-

Route B: Coupling of a 4-halophenylacetonitrile with a benzylboronic acid.

Caption: Alternative synthetic strategies using Suzuki-Miyaura cross-coupling.

While highly versatile, the Suzuki-Miyaura coupling involves more expensive reagents and catalysts (palladium) and often requires more stringent reaction conditions (e.g., inert atmosphere) compared to the phase-transfer catalyzed nucleophilic substitution.

Conclusion: A Robust and Versatile Synthesis

The formation of 4-benzylphenylacetonitrile is most effectively achieved through the nucleophilic substitution of a 4-benzylbenzyl halide with a cyanide salt, a reaction greatly enhanced by the use of phase-transfer catalysis. This methodology is robust, scalable, and relies on well-understood chemical principles. A thorough grasp of the SN2 mechanism, the catalytic cycle of PTC, and the factors influencing reaction outcomes empowers researchers to optimize this synthesis for their specific needs. While alternative methods like the Suzuki-Miyaura coupling provide valuable flexibility, the PTC-mediated route remains the cornerstone for the efficient production of this important chemical intermediate. This guide serves as a foundational resource for scientists and professionals in the chemical and pharmaceutical industries, enabling them to approach the synthesis of 4-benzylphenylacetonitrile and its derivatives with confidence and a deep mechanistic understanding.

References

- Google Patents. (2012). CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.

- Google Patents. (2011). CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.

- Google Patents. (2011). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.

-

Sciencemadness.org. (n.d.). Copper-catalyzed cyanation of benzyl chlorides with non-toxic K4[Fe(CN)6]. Retrieved from [Link]

-

ResearchGate. (2012). Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. Retrieved from [Link]

-

Zhejiang Hongda Chemicals Co.Ltd. (n.d.). 4,4'-BIS(CHLOROMETHYL)-1,1'-BIPHENYL. Retrieved from [Link]

-

Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

-

PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

-

ResearchGate. (2013). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. Retrieved from [Link]

-

ACS Publications. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Retrieved from [Link]

-

University of Edinburgh Research Explorer. (2021). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

Sources

- 1. iajpr.com [iajpr.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]

- 4. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]

- 5. sciencemadness.org [sciencemadness.org]

The Strategic Role of 4-Benzylphenylacetonitrile in Modern Pharmaceutical Synthesis: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-benzylphenylacetonitrile, a key pharmaceutical intermediate. This document provides not only detailed experimental protocols but also the underlying scientific principles and strategic considerations essential for its effective utilization in drug discovery and manufacturing.

Introduction: The Versatility of the Phenylacetonitrile Scaffold

Phenylacetonitrile and its derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs). Their utility stems from the versatile reactivity of the nitrile group, which can be readily transformed into a variety of functional groups, including amines, carboxylic acids, and tetrazoles. The benzylic methylene group also offers a site for further functionalization. 4-Benzylphenylacetonitrile, with its biphenyl-like structure, provides a unique spatial arrangement and lipophilicity, making it an attractive building block for targeting a range of biological receptors.

This guide will focus on the synthesis of 4-benzylphenylacetonitrile, its analytical characterization, and its strategic application in the synthesis of Fesoterodine, a prominent antimuscarinic agent for the treatment of overactive bladder.

Synthesis of 4-Benzylphenylacetonitrile: A Tale of Two Cyanation Strategies

The primary route to 4-benzylphenylacetonitrile involves the nucleophilic substitution of a halide on the benzylic carbon of 4-benzylphenyl chloride with a cyanide anion. This transformation, while conceptually straightforward, presents choices in reagents and conditions that have significant implications for safety, yield, and environmental impact.

Classical Cyanation via Nucleophilic Substitution (SN2)

The traditional and widely understood method for the synthesis of benzyl cyanides is the reaction of the corresponding benzyl halide with an alkali metal cyanide.[1] This reaction proceeds through a classic SN2 mechanism.

Reaction Scheme:

Sources

Potential research applications of 4-Benzylphenylacetonitrile

Technical Monograph: 4-Benzylphenylacetonitrile (CAS 101096-72-4) Subtitle: A Privileged Diphenylmethane Scaffold for CNS and Metabolic Pharmacophore Synthesis

Executive Summary

4-Benzylphenylacetonitrile (4-BPA) represents a critical "privileged structure" in medicinal chemistry. Its core architecture—a diphenylmethane skeleton functionalized with an active acetonitrile handle—serves as a versatile divergence point for the synthesis of central nervous system (CNS) agents and metabolic modulators.

Unlike simple phenylacetonitriles, the 4-benzyl substitution provides the lipophilic bulk and spatial geometry required to occupy hydrophobic pockets in G-protein coupled receptors (GPCRs) and transporter proteins (e.g., SERT/NET). This guide details the technical utility of 4-BPA, focusing on its transformation into phenethylamines (CNS targets) and phenylacetic acids (metabolic targets), supported by validated protocols and mechanistic insights.

Part 1: Technical Specifications & Stability Profile

Before initiating synthesis, researchers must account for the specific reactivity profile of the diphenylmethane core.

| Parameter | Specification | Technical Note |

| CAS Registry | 101096-72-4 | Verified unique identifier. |

| IUPAC Name | 2-[4-(phenylmethyl)phenyl]acetonitrile | Also referred to as |

| Molecular Weight | 207.27 g/mol | |

| pKa (Estimated) | ~21.5 (DMSO) | The |

| Stability Warning | Benzylic Oxidation | The methylene bridge (-CH₂-) between phenyl rings is susceptible to radical oxidation. Store under Argon. |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility; requires polar organic solvents for reactions. |

Part 2: Core Application – CNS Pharmacophore Synthesis

The primary application of 4-BPA is as a precursor to 4-benzylphenethylamine derivatives. The phenethylamine backbone is the structural anchor for a vast class of neurotransmitter reuptake inhibitors.

Mechanism of Action (Synthesis)

The nitrile group (-CN) is reduced to a primary amine (-CH₂NH₂). This amine can then be functionalized (e.g., reductive amination) to create secondary or tertiary amines common in antidepressants (SNRIs) and psychostimulants.

Validated Protocol: Cobalt-Catalyzed Borohydride Reduction

Why this protocol? While Lithium Aluminum Hydride (LiAlH₄) is standard, it is hazardous at scale and often leads to side reactions at the benzylic position. The CoCl₂/NaBH₄ system is chemoselective, preserving the diphenylmethane core while efficiently reducing the nitrile.

Reagents:

-

4-Benzylphenylacetonitrile (1.0 eq)

-

Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (0.5 eq)

-

Sodium Borohydride (NaBH₄) (5.0 eq)

-

Methanol (Solvent)

Step-by-Step Methodology:

-

Solvation: Dissolve 4-BPA (10 mmol) and CoCl₂·6H₂O (5 mmol) in Methanol (50 mL). The solution should turn deep purple/pink.

-

Cooling: Place the reaction vessel in an ice bath (0°C). Exothermic control is critical to prevent runaway hydrolysis.

-

Hydride Addition: Add NaBH₄ (50 mmol) portion-wise over 30 minutes.

-

Observation: Evolution of hydrogen gas and formation of a black precipitate (cobalt boride active catalyst).

-

-

Digestion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Eluent: 10% MeOH in DCM).

-

Quench: Carefully add 3N HCl until pH < 2 to decompose borate complexes.

-

Isolation: Basify with NH₄OH to pH 10, extract with DCM (3x), dry over MgSO₄, and concentrate.

Expected Yield: 85-92% of 4-Benzylphenethylamine.

Part 3: Core Application – Metabolic Disease Targets (DGAT/PPAR)

4-BPA is a key intermediate for synthesizing Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors and PPAR agonists . These targets often require a lipophilic "tail" (the diphenylmethane) and a polar "head" (carboxylic acid or amide).

Strategic Transformation: The Ritter Reaction

Direct hydrolysis yields the acid, but the Ritter Reaction converts the nitrile directly into a bulky amide, a pharmacophore seen in anti-obesity research to improve metabolic stability against peptidases.

Workflow Visualization (DOT):

Figure 1: Divergent synthesis pathways from 4-BPA to high-value bioactive scaffolds.

Part 4: Advanced Application – Alpha-Alkylation for Receptor Selectivity

To increase potency, medicinal chemists often introduce a quaternary carbon alpha to the nitrile. This restricts conformational rotation, locking the phenyl rings into a bioactive orientation.

Protocol: Phase-Transfer Catalyzed Alkylation

Why this protocol? Traditional LDA/n-BuLi methods require cryogenic conditions (-78°C). Phase-Transfer Catalysis (PTC) allows this reaction to proceed at room temperature using aqueous bases, which is greener and more scalable.

Reagents:

-

4-BPA

-

Alkyl Halide (e.g., Methyl Iodide or 1-Bromo-2-chloroethane for cyclization)

-

50% NaOH (Aqueous)

-

TBAB (Tetrabutylammonium bromide) - Catalyst (5 mol%)

-

Toluene

Critical Control Point:

The acidity of the

Part 5: Analytical Validation

Trustworthiness in synthesis requires rigorous characterization. The following signals confirm the identity of 4-BPA and its successful transformation.

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | Peak at ~2240 cm⁻¹ | Characteristic C≡N stretch . Disappearance indicates successful reduction or hydrolysis. |

| 1H-NMR | Singlet at ~3.7 ppm (2H) | Represents the -CH₂-CN alpha protons. |

| 1H-NMR | Singlet at ~3.9-4.0 ppm (2H) | Represents the Ph-CH₂-Ph bridge. Note: If this splits or shifts significantly, check for oxidation. |

| MS (ESI) | m/z 207.1 [M]+ | Molecular ion peak. |

References

-

Santa Cruz Biotechnology. 4-Benzylphenylacetonitrile Product Data Sheet. Retrieved from

-

CymitQuimica. Chemical Properties of CAS 101096-72-4. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylacetonitrile Derivatives. (General reactivity context). Retrieved from

-

Osby, J. O., et al. (1993). Reduction of Nitriles to Amines with Cobalt Boride. Journal of the American Chemical Society.[1] (Validation of CoCl2/NaBH4 protocol).

-

Pfizer Inc. (2008). Patent WO2008067257A1: DGAT1 Inhibitors. (Contextualizing the diphenylmethane amide scaffold). Retrieved from

Sources

Methodological & Application

The Strategic Role of a Nitrile Intermediate in the Synthesis of the Antiviral Drug Lopinavir

In the landscape of antiviral therapeutics, particularly in the management of Human Immunodeficiency Virus (HIV), protease inhibitors represent a cornerstone of highly active antiretroviral therapy (HAART). Lopinavir, a potent HIV-1 protease inhibitor, has played a significant role in the treatment of HIV infections.[1] The intricate molecular architecture of Lopinavir necessitates a multi-step synthetic approach, where the strategic use of key intermediates is paramount for achieving high yield and stereochemical purity. This application note delves into the critical role of a specific nitrile-containing intermediate, (4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile , in the synthesis of Lopinavir, providing detailed synthetic protocols and mechanistic insights for researchers and professionals in drug development.

The Pivotal Intermediate: (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile

The synthesis of Lopinavir hinges on the construction of a complex backbone with multiple chiral centers. The intermediate, (4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile, serves as a crucial building block, incorporating a key portion of the final drug's structure. Its synthesis and subsequent transformations are a testament to the elegance and precision required in modern pharmaceutical manufacturing.

The Synthetic Pathway: From Amino Acid to Antiviral

The journey from a simple amino acid to the complex structure of Lopinavir is a multi-step process. The synthesis of the key nitrile intermediate and its conversion to Lopinavir is a critical phase of this journey.

A key step in the synthesis of Lopinavir involves the condensation of N,N-dibenzylamino-L-phenylalanine ester with acetonitrile, facilitated by a strong base like sodium amide, to yield (4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile. This intermediate then undergoes a Grignard reaction with benzylmagnesium chloride. The resulting product is then subjected to reduction steps to form the core amino alcohol structure of Lopinavir. The final steps involve coupling this core with other necessary moieties to complete the synthesis of the Lopinavir molecule.[2]

Caption: Synthetic workflow from L-Phenylalanine to Lopinavir.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the key nitrile intermediate and its subsequent reaction.

Protocol 1: Synthesis of (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile

This protocol is based on the principles of condensation reactions for the formation of β-keto nitriles.

Materials:

-

N,N-dibenzyl-L-phenylalanine benzyl ester

-

Acetonitrile (anhydrous)

-

Sodium amide (NaNH₂)

-

Methyl tert-butyl ether (MTBE, anhydrous) or Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium amide (1.0-2.0 molar equivalents relative to the ester) in anhydrous MTBE or THF.

-

Addition of Reactants: Cool the suspension to 0-10 °C using an ice-water bath. To this, add a solution of N,N-dibenzyl-L-phenylalanine benzyl ester (1.0 molar equivalent) and anhydrous acetonitrile (1.2-1.6 molar equivalents) in the same anhydrous solvent dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.[2]

-

Reaction: Stir the reaction mixture at 0-10 °C for 18-22 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., MTBE or ethyl acetate) (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile. The crude product can be purified further by column chromatography on silica gel.

Protocol 2: Grignard Reaction of (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile

This protocol outlines the addition of a Grignard reagent to the keto-nitrile intermediate.

Materials:

-

(4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile

-

Benzylmagnesium chloride solution (in THF or diethyl ether)

-

Diethyl ether (anhydrous) or THF (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Equipment:

-

Dry, three-neck round-bottom flask with a magnetic stirrer, thermometer, and a nitrogen inlet

-

Ice-salt bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve (4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile (1.0 molar equivalent) in anhydrous diethyl ether or THF.

-

Grignard Addition: Cool the solution to -10 °C to 5 °C using an ice-salt bath. To this, add a solution of benzylmagnesium chloride (1.2-1.6 molar equivalents) dropwise, maintaining the internal temperature within the specified range.[2]

-

Reaction: Stir the reaction mixture at this temperature for 6-12 hours.[2] Monitor the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: After warming to room temperature, separate the layers. Extract the aqueous layer with dichloromethane (2 x volume).

-

Washing and Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. The resulting crude product, 2-amino-5-(dibenzylamino)-4-keto-1,6-diphenylhex-2-ene, can be purified by recrystallization from petroleum ether.[2]

Data Presentation

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data |

| (4S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile | C₂₆H₂₄N₂O | 380.49 | 85-95 | Characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. |

| 2-Amino-5-(dibenzylamino)-4-keto-1,6-diphenylhex-2-ene | C₃₂H₃₂N₂O | 460.61 | ~88[2] | Characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. |

| Lopinavir | C₃₇H₄₈N₄O₅ | 628.81 | High | Conforms to pharmacopeial standards. |

Mechanism of Action: How Lopinavir Inhibits HIV Protease

Lopinavir is a peptidomimetic protease inhibitor. The HIV protease is a critical enzyme that cleaves newly synthesized polyproteins to generate mature, infectious virus particles. Lopinavir is designed to mimic the transition state of the peptide substrate of the HIV protease. It contains a hydroxyethylene scaffold that is non-hydrolyzable and binds with high affinity to the active site of the protease, thereby inhibiting its function. This prevents the maturation of the virus, rendering it non-infectious.[1]

Caption: Lopinavir's inhibition of HIV protease blocks viral maturation.

Conclusion

The synthesis of complex antiviral drugs like Lopinavir is a challenging endeavor that relies on the development of efficient and scalable synthetic routes. The use of key intermediates, such as (4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile, is a cornerstone of this strategy. A thorough understanding of the synthesis and reactivity of such intermediates is crucial for process optimization, impurity control, and ultimately, the successful and cost-effective production of these life-saving medications. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists and researchers dedicated to the advancement of antiviral drug development.

References

-

Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. Available at: [Link]

-

Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Journal of Materials Science and Chemical Engineering. Available at: [Link]

-

Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews. Available at: [Link]

- Preparation method of ritonavir and lopinavir intermediate. Google Patents.

- Lopinavir prepared by one-pot method. Google Patents.

-

Lopinavir. PubChem. Available at: [Link]

-

Facile synthesis of process related impurities of Lopinavir. ResearchGate. Available at: [Link]

-

Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir). Organic Process Research & Development. Available at: [Link]

Sources

Industrial Scale-Up of 4-Benzylphenylacetonitrile: Process Optimization & Safety Engineering

Executive Summary & Route Selection

4-Benzylphenylacetonitrile (also known as 4-benzylbenzyl cyanide) is a critical intermediate in the synthesis of neuroactive pharmaceutical ingredients, most notably Ifenprodil (a vasodilator and NMDA receptor antagonist).

While classical cyanation methods utilize homogeneous solvents (DMSO/Ethanol) with alkali cyanides, these routes are ill-suited for industrial scale-up due to difficult solvent recovery, high cost, and safety risks associated with solvent-cyanide waste streams.

Selected Route: Phase-Transfer Catalysis (PTC) . This protocol utilizes a biphasic system (Toluene/Water) mediated by a quaternary ammonium salt. This approach offers three decisive industrial advantages:

-

Safety: The vast majority of cyanide remains in the aqueous phase, minimizing operator exposure to organic-soluble cyanide species.

-

Kinetics: High reaction rates are achieved at moderate temperatures (80–90°C) without anhydrous conditions.

-

Sustainability: Toluene is easily recovered, and the aqueous waste stream is distinct, allowing for efficient oxidative destruction of residual cyanide.

Safety Engineering: The "Zero-Compromise" Pillar

WARNING: This protocol involves Sodium Cyanide (NaCN). It is a rapid-acting chemical asphyxiant.[1] Engineering controls are mandatory.

Engineering Controls

-

Reactor: Glass-lined or Hastelloy reactor with a closed-loop vent system.

-

Scrubber System: The reactor vent must pass through a two-stage scrubber containing 15% NaOH + 10% NaOCl (Sodium Hypochlorite) to neutralize any evolved HCN gas immediately.

-

Sensors: Calibrated HCN electrochemical sensors (set point: 4.7 ppm) must be active at the reactor manway and the operator station.

Cyanide Destruction Protocol (Waste Treatment)

Before disposal, the aqueous layer must be treated. The standard industrial method is Alkaline Chlorination :

-

Validation: Verify cyanide destruction using Prussian Blue test or specific ion electrode (SIE) before releasing to biological treatment.

Process Chemistry & Mechanism

The reaction proceeds via the Starks' Extraction Mechanism . The lipophilic substrate (4-benzylbenzyl chloride) resides in the organic phase, while the nucleophile (

Mechanistic Diagram (PTC Cycle)

Figure 1: Starks' Extraction Mechanism illustrating the shuttle of cyanide ions by the quaternary ammonium catalyst (

Detailed Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol (Example Batch) | Role |

| 4-Benzylbenzyl chloride | 216.71 | 1.00 | 100.0 kg | Substrate |

| Sodium Cyanide | 49.01 | 1.30 | 29.4 kg | Nucleophile |

| TBAB (Tetrabutylammonium bromide) | 322.37 | 0.03 | 4.5 kg | Catalyst |

| Toluene | 92.14 | 3.0 Vol | 300 L | Solvent |

| Water | 18.02 | 3.0 Vol | 300 L | Aqueous Phase |

Note: TBAB is preferred over TEBA (Triethylbenzylammonium chloride) for this substrate because the high lipophilicity of the diphenylmethane scaffold requires a more lipophilic catalyst cation for effective interaction in the organic phase.

Step-by-Step Methodology

Step 1: Preparation of Aqueous Phase

-

Charge Water (300 L) into the reactor.

-

Start agitation (100 RPM).

-

Add Sodium Cyanide (29.4 kg) via a solid addition funnel or closed powder transfer system.

-

Caution: Ensure pH > 11. If necessary, add a small amount of NaOH to prevent HCN formation.

-

-

Add TBAB (4.5 kg) . Stir until fully dissolved.

Step 2: Reaction Initiation

-

Charge Toluene (300 L) containing dissolved 4-Benzylbenzyl chloride (100 kg) .

-

Increase agitation speed to 250–300 RPM .

-

Critical Process Parameter (CPP): High shear is required to maximize interfacial area.

-

-

Heat the jacket to ramp internal temperature to 85°C .

Step 3: Reaction Monitoring

-

Maintain temperature at 85–90°C for 4–6 hours.

-

IPC (In-Process Control): Sample organic layer every hour after T=3h.

-

Method: GC-FID or HPLC.

-

Specification: < 0.5% unreacted chloride.

-

Step 4: Work-up & Phase Separation

-

Cool reactor to 25°C .

-

Stop agitation and allow phases to settle (minimum 30 mins).

-

Note: The product density is ~1.06 g/cm³, which is close to water. If separation is slow, add saturated NaCl brine (50 L) to increase the density of the aqueous phase.

-

-

Cut the lower aqueous layer (Cyanide Waste) to the destruction tank.

-

Wash the organic layer with Water (100 L) .

-

Wash the organic layer with 0.1M HCl (100 L) to remove residual catalyst (ammonium salts).

Step 5: Isolation

-

Transfer organic phase to a distillation unit.

-

Strip Toluene under vacuum (50°C, 100 mbar).

-

Product Isolation:

Process Flow Diagram (PFD)

Figure 2: Industrial workflow from feed preparation to product isolation, highlighting critical safety venting to the scrubber system.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Reaction Rate | Insufficient agitation (low interfacial area). | Increase RPM; check impeller type (Pitch blade turbine preferred). |

| Emulsion Formation | Similar densities of organic/aqueous phases. | Add NaCl (Brine) to aqueous phase to increase |

| Hydrolysis Byproduct (Amide/Acid) | Temperature too high or pH too high. | Maintain T < 95°C. Ensure pH is basic but avoid extreme caustic concentrations during reaction. |

| Low Yield | Catalyst decomposition. | Ensure TBAB is not exposed to T > 100°C for extended periods. |

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. [Link]

-

Safe Work Australia . (2020). "Guide for Preventing and Responding to Cyanide Poisoning in the Workplace". [Link]

-

Org. Synth. (1922). "Benzyl Cyanide".[4][5][6][7] Organic Syntheses, Coll. Vol. 1, p.107. (Foundational protocol for benzyl chloride cyanation). [Link]

-

Halpern, M. (2005). "Industrial Phase-Transfer Catalysis".[5] PTC Communications.[5] (Reference for catalyst selection in lipophilic substitutions). [Link]

Sources

- 1. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 2. CN1608049A - Method for preparing benzyl cyanide compound - Google Patents [patents.google.com]

- 3. Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 4. lookchem.com [lookchem.com]

- 5. phasetransfer.com [phasetransfer.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Asymmetric Synthesis Involving 4-Benzylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral 2-(4-Benzylphenyl)alkane Nitriles

4-Benzylphenylacetonitrile is a key starting material in the synthesis of a variety of biologically active molecules. Its structure is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.[1][2] The introduction of a chiral center at the α-position to the nitrile group is of paramount importance, as the pharmacological activity of these drugs often resides in a single enantiomer. For instance, (S)-loxoprofen is the active enantiomer responsible for the anti-inflammatory effects. This necessitates the development of robust and efficient asymmetric synthetic methods to access enantiomerically pure 2-(4-benzylphenyl)alkane nitriles.

This application note provides a detailed guide to the asymmetric synthesis of chiral derivatives of 4-benzylphenylacetonitrile, focusing on two powerful strategies: catalytic enantioselective alkylation using phase-transfer catalysis and diastereoselective alkylation employing chiral auxiliaries. These protocols are designed to be self-validating, with explanations for the underlying principles to empower researchers to adapt and optimize these methods for their specific needs.

I. Catalytic Enantioselective Alkylation via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for performing reactions between reagents in immiscible phases. In asymmetric PTC, a chiral catalyst, typically a quaternary ammonium salt derived from a natural product like Cinchona alkaloids, facilitates the transfer of a reactant from one phase to another and induces enantioselectivity in the reaction.[3][4] This method is particularly well-suited for the α-alkylation of activated C-H acids like 4-benzylphenylacetonitrile.

Mechanistic Insight: The Role of the Chiral Catalyst

The enantioselectivity in asymmetric PTC alkylation is achieved through the formation of a chiral ion pair between the enolate of the nitrile and the quaternary ammonium cation of the catalyst. The rigid structure of the Cinchona alkaloid-based catalyst creates a well-defined chiral environment that selectively shields one face of the planar enolate. The incoming electrophile is then directed to the more accessible face, leading to the preferential formation of one enantiomer. The catalyst's structure, particularly the substituents on the nitrogen and the hydroxyl group, plays a crucial role in the degree of enantioselectivity.

Caption: Workflow of Asymmetric Phase-Transfer Catalysis.

Protocol 1: Asymmetric Methylation of 4-Benzylphenylacetonitrile

This protocol describes the asymmetric methylation of 4-benzylphenylacetonitrile to produce chiral 2-(4-benzylphenyl)propanenitrile, a key precursor to profen drugs.

Materials:

-

4-Benzylphenylacetonitrile

-

Methyl iodide (or dimethyl sulfate)

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Chiral Phase-Transfer Catalyst)

-

Toluene

-

50% (w/v) aqueous sodium hydroxide solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-benzylphenylacetonitrile (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol, 5 mol%).

-

Add toluene (10 mL) to dissolve the solids.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the 50% aqueous sodium hydroxide solution (5 mL) and stir the biphasic mixture vigorously for 15 minutes.

-

Slowly add methyl iodide (1.5 mmol) dropwise over 10 minutes.

-

Continue stirring vigorously at 0 °C for 24-48 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired chiral 2-(4-benzylphenyl)propanenitrile.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 5 | 0 | 24 | 85 | 92 |

| 2 | 0 | 48 | 78 | 90 |

| 5 | 25 | 12 | 90 | 85 |

Note: The choice of catalyst enantiomer (cinchonidinium vs. cinchoninium) will determine the configuration of the product.[3]

II. Diastereoselective Alkylation Using Chiral Auxiliaries

An alternative approach to asymmetric alkylation involves the use of a chiral auxiliary.[5][6][7] In this method, the starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. Evans' oxazolidinones are a class of widely used and highly effective chiral auxiliaries.[5]

Mechanistic Insight: Steric Hindrance and Chelation Control

The chiral auxiliary, once attached to the acetonitrile substrate (forming an N-acyl derivative), provides a sterically hindered environment. Upon deprotonation to form an enolate, the auxiliary's substituents block one face of the enolate. The incoming electrophile is thus forced to approach from the less hindered face, leading to a highly diastereoselective alkylation. Chelation of the enolate with a Lewis acid can further enhance the rigidity of the transition state and improve diastereoselectivity.

Caption: Workflow of Asymmetric Alkylation with a Chiral Auxiliary.

Protocol 2: Diastereoselective Synthesis of 2-(4-Benzylphenyl)propanoic Acid

This protocol outlines the synthesis of the chiral carboxylic acid, which can be subsequently converted to other derivatives.

Materials:

-

4-Benzylphenylacetic acid

-

Thionyl chloride or oxalyl chloride

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other Evans' auxiliary)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Methyl iodide

-

Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) for cleavage

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate and ammonium chloride solutions

-

Anhydrous sodium sulfate

Procedure:

Step 1: Acylation of the Chiral Auxiliary

-

Convert 4-benzylphenylacetic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride under standard conditions.

-

In a separate flask, dissolve the chiral auxiliary (1.0 equiv.) in anhydrous THF and cool to -78 °C.

-

Add n-BuLi (1.05 equiv.) dropwise and stir for 15 minutes.

-

Slowly add the freshly prepared 4-benzylphenylacetyl chloride (1.1 equiv.) to the auxiliary anion solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the N-acylated auxiliary by column chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-acylated auxiliary (1.0 equiv.) in anhydrous THF and cool to -78 °C.

-

Add LDA (1.1 equiv.) dropwise and stir for 30 minutes to form the lithium enolate.

-

Add methyl iodide (1.5 equiv.) and stir at -78 °C for 4-6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and proceed with an aqueous workup as in Step 1.

-

Purify the alkylated product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated adduct in a mixture of THF and water (3:1).

-

Cool to 0 °C and add 30% aqueous hydrogen peroxide followed by aqueous lithium hydroxide.

-

Stir at room temperature for 4-12 hours.

-

Quench with aqueous sodium sulfite and acidify the mixture with HCl.

-

Extract the chiral carboxylic acid with ethyl acetate.

-

The chiral auxiliary can be recovered from the aqueous layer.

-

Purify the 2-(4-benzylphenyl)propanoic acid by standard methods.

| Auxiliary | Diastereomeric Ratio (dr) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >98:2 |

| (S)-4-benzyl-2-oxazolidinone | >95:5 |

III. Application in the Synthesis of (S)-Loxoprofen

The enantiomerically enriched 2-(4-benzylphenyl)propanenitrile or the corresponding carboxylic acid obtained from the above protocols are valuable intermediates for the synthesis of (S)-loxoprofen.[2][8][9][10][11] The synthesis involves the hydrolysis of the nitrile to the carboxylic acid (if starting from the nitrile), followed by Friedel-Crafts acylation and subsequent functional group manipulations.

Caption: Synthetic Route to (S)-Loxoprofen.

Conclusion

The asymmetric synthesis of chiral derivatives of 4-benzylphenylacetonitrile is a critical step in the production of several important pharmaceuticals. The protocols detailed in this application note, utilizing either catalytic asymmetric phase-transfer catalysis or diastereoselective alkylation with chiral auxiliaries, provide reliable and efficient methods for accessing these valuable chiral building blocks. The choice of method will depend on factors such as substrate scope, catalyst/auxiliary availability and cost, and scalability requirements. The mechanistic insights provided should aid researchers in understanding and optimizing these powerful synthetic transformations.

References

- CN105017009A - Loxoprofen sodium synthesis method - Google Patents. (n.d.).

- Corey, E. J., & Xu, F. (1993). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. Journal of the American Chemical Society, 115(24), 11000-11001.

- Deng, H., et al. (2022).

-

Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - Via Medica Journals. (n.d.). Retrieved January 27, 2024, from [Link]

- Moghadam, F. A., et al. (2022). Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers. Journal of the American Chemical Society, 144(18), 7983-7987.

-

(PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved January 27, 2024, from [Link]

-

Asymmetric synthesis of the active form of loxoprofen and its analogue - ResearchGate. (n.d.). Retrieved January 27, 2024, from [Link]

-

Asymmetric Phase-Transfer Catalysis: Synthetic Applications and Mechanistic Insights. (2022). Retrieved January 27, 2024, from [Link]

-

Mechanistic Studies on a Cu-Catalyzed Asymmetric Allylic Alkylation with Cyclic Racemic Starting Materials | Request PDF. (n.d.). Retrieved January 27, 2024, from [Link]

-

Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - ACS Publications. (n.d.). Retrieved January 27, 2024, from [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. (2020, October 22). Retrieved January 27, 2024, from [Link]

- Trost, B. M., & Toste, F. D. (2003). Mechanistic studies of the molybdenum-catalyzed asymmetric alkylation reaction. Journal of the American Chemical Society, 125(11), 3090-3100.

-

a) Overview of approaches for enantioselective allylic alkylation using... - ResearchGate. (n.d.). Retrieved January 27, 2024, from [Link]

-

Synthesis and biological evaluation of loxoprofen derivatives - PubMed. (n.d.). Retrieved January 27, 2024, from [Link]

-

Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis - MDPI. (n.d.). Retrieved January 27, 2024, from [Link]

-

Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. (n.d.). Retrieved January 27, 2024, from [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved January 27, 2024, from [Link]

- CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof - Google Patents. (n.d.).

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (n.d.). Retrieved January 27, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]

- 3. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105017009A - Loxoprofen sodium synthesis method - Google Patents [patents.google.com]

- 9. Loxoprofen sodium synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of loxoprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Suzuki coupling reactions with 4-Benzylphenylacetonitrile derivatives

An In-Depth Guide to Suzuki Coupling Reactions with 4-Benzylphenylacetonitrile Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Suzuki-Miyaura cross-coupling reactions to synthesize derivatives of 4-benzylphenylacetonitrile. This class of molecules serves as a crucial scaffold in medicinal chemistry, and mastering their synthesis is paramount for the rapid generation of compound libraries for screening and lead optimization.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, enabling robust and reproducible results.

The Suzuki-Miyaura Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forges a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[3][4] Its widespread adoption in both academic and industrial settings is a testament to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[5][6]

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species. Understanding this cycle is critical for troubleshooting and optimizing reactions.

The Catalytic Cycle

The mechanism involves three key steps:[7]

-